INDY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

INDY, an ATP-competitive inhibitor, primarily targets Dyrk1A and Dyrk1B . Dyrk1A and Dyrk1B are dual-specificity tyrosine-phosphorylation-regulated kinases, playing crucial roles in cell growth and development .

Mode of Action

This compound binds in the ATP pocket of Dyrk1A and Dyrk1B, inhibiting their activity . The IC50 values for inhibition of Dyrk1A and Dyrk1B are 0.24 μM and 0.23 μM, respectively . This interaction results in the reduction of the self-renewal capacity of normal and tumorigenic cells .

Biochemical Pathways

It is known that dyrk1a and dyrk1b, the primary targets of this compound, are involved in numerous cellular processes, including cell growth and development . Therefore, it can be inferred that this compound, by inhibiting these kinases, could potentially affect these processes.

Pharmacokinetics

It is known that this compound exhibits a suitable admet profile, including good brain permeability and high stability in pbs . This suggests that this compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

This compound impairs the self-renewal capacity of normal and tumorigenic cells in primary Glioblastoma (GBM) cell lines and neural progenitor cells

Biochemical Analysis

Biochemical Properties

INDY and its mammalian homolog NaCT accept citrate, a key metabolite, as their preferred substrate . The transport of citrate by this compound plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules.

Cellular Effects

The activity of this compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, primarily through its role as a citrate transporter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the transport of citrate, a key metabolite in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

INDY can be synthesized through a multi-step process involving the condensation of 3-ethyl-5-hydroxy-2(3H)-benzothiazole with 2-propanone. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

INDY undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

Substitution: Various nucleophiles such as amines, thiols; reaction conditionsroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

INDY has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its inhibitory effects on kinases, particularly Dyrk1A and Dyrk1B, which are involved in various cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and dyes

Comparison with Similar Compounds

Similar Compounds

Harmine: Another potent Dyrk inhibitor, but unlike INDY, it affects monoamine oxidase A (MAOA) activity.

ID-8: A compound with similar kinase inhibitory properties but different selectivity profiles.

GSK2334470: A kinase inhibitor with a different mechanism of action compared to this compound

Uniqueness of this compound

This compound is unique due to its high selectivity for Dyrk1A and Dyrk1B without affecting MAOA activity. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes and potential therapeutic applications .

Biological Activity

The compound "INDY," an acronym for "I'm Not Dead Yet," refers to a plasma membrane transporter primarily involved in the transport of citrate and other intermediates of the tricarboxylic acid (TCA) cycle. Initially identified in Drosophila melanogaster, this compound has garnered attention for its role in metabolic regulation and its potential implications in lifespan extension, metabolic disorders, and therapeutic targets for conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D).

Biological Mechanism

This compound encodes a member of the solute carrier family SLC13, specifically SLC13A5 in mammals. It functions as a Na+-coupled transporter, facilitating the uptake of citrate into cells. This transport mechanism is crucial for maintaining cellular metabolism and energy homeostasis.

Key Functions:

- Citrate Transport : this compound exhibits high affinity for citrate compared to other TCA cycle intermediates like succinate and malate, which is essential for lipid synthesis and energy production .

- Metabolic Regulation : Increased levels of this compound lead to higher citrate uptake, which can result in metabolic disorders such as NAFLD and insulin resistance due to excessive lipid accumulation in the liver .

- Lifespan Extension : In Drosophila, partial deficiency of this compound has been linked to lifespan extension, mimicking caloric restriction by reducing citrate transport and altering metabolic pathways .

Comparative Analysis of this compound Across Species

The biological activity of this compound varies significantly between Drosophila and mammals. While both species exhibit similar substrate specificity, their transport mechanisms differ:

| Feature | Drosophila this compound | Mammalian this compound (SLC13A5) |

|---|---|---|

| Transport Mechanism | Electronegative dicarboxylate exchanger | Electrogenic Na+-dependent transporter |

| Substrate Affinity | Higher affinity for citrate | Similar but less efficient for citrate |

| Lifespan Impact | Lifespan extension upon deficiency | Mixed effects; potential negative consequences from deficiency |

Case Studies

Several studies have highlighted the implications of this compound activity on health and disease:

- Metabolic Disorders : A study demonstrated that mice with reduced this compound activity showed decreased levels of diacylglycerol (DAG), which is associated with protection against insulin resistance. This aligns with findings that suggest targeting this compound could provide therapeutic benefits for metabolic diseases .

- Lifespan Studies in Drosophila : Research indicates that reduced expression of this compound leads to significant increases in lifespan without major negative effects on health, suggesting a potential model for understanding caloric restriction's effects on longevity .

- Therapeutic Targeting : Recent advancements have identified compounds that inhibit this compound activity, showing promise in reversing metabolic dysfunctions. For instance, compound 2 was shown to lower hepatic lipid levels and improve glucose metabolism in high-fat diet-fed mice .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

| Study Reference | Findings |

|---|---|

| Rogina et al. (2000) | Identified the role of this compound in lifespan extension in Drosophila through caloric restriction mimicry. |

| Knauf et al. (2006) | Demonstrated the high substrate affinity of this compound for citrate and its implications on metabolism. |

| Huard et al. (2016) | Showed that selective inhibition of mthis compound improves glucose metabolism and reduces hepatic lipids. |

Properties

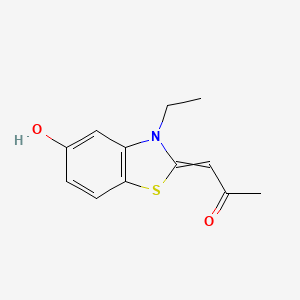

IUPAC Name |

1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZJMUFYOAHFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: Unfortunately, the provided research papers do not specify the exact molecular formula or weight for a compound explicitly referred to as "INDY." It is possible that "this compound" is not a specific compound but an abbreviation or term used in a particular context within the research.

ANone: The provided research papers do not offer specific spectroscopic data for a compound identified as "this compound." To obtain this information, it would be necessary to identify the specific compound referred to as "this compound" within the context of each research paper and potentially consult additional resources.

A: Yes, one study investigates the catalytic properties of a class of compounds called Indazolin-3-ylidenes, abbreviated as this compound*. [] These compounds are sterically-hindered N-heterocyclic carbenes (NHCs) with potential applications in organic synthesis and catalysis.

A: The research specifically examines their use in gold catalysis, particularly in the synthesis of oxazolines. [] Further research may reveal other catalytic applications of this compound* compounds.

A: While specific structure-activity relationships for "this compound" are not elaborated upon in the provided research, one study highlights the importance of steric hindrance and flexibility in Indazolin-3-ylidenes (this compound*). [] The placement of the carbene center at the C3-indazole position and the use of a bulky 2,6-bis(diphenylmethyl)aryl moiety contribute to their unique properties and potential in catalysis.

A: While the provided research does not present a historical overview of "this compound" research, one article mentions a specific event related to a project called "this compound 500." [] This project aimed to improve the reliability of a critical tool in an Intel fabrication facility. The formation of the "this compound 500" team and their focus on procedural improvements to enhance equipment reliability represent a noteworthy milestone in this specific context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.